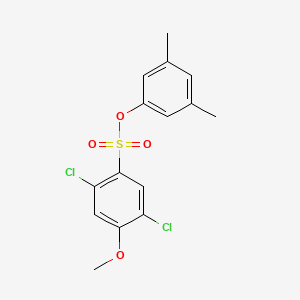

3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O4S/c1-9-4-10(2)6-11(5-9)21-22(18,19)15-8-12(16)14(20-3)7-13(15)17/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCRSTUTPBKDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the sulfonation of 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfonic acids or sulfides.

Scientific Research Applications

Pharmaceutical Chemistry

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate has potential applications in drug development due to its ability to interact with biological targets. Compounds with similar structures have shown significant biological activity, often acting as enzyme inhibitors or receptor modulators. For instance:

- Anticancer Activity : Research indicates that sulfonate esters can exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that halogenated compounds possess antimicrobial activity, making them candidates for developing new antibiotics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its reactive functional groups allow it to participate in further transformations to synthesize more complex organic molecules.

- Use in Material Science : It can be utilized in the development of novel materials with unique properties due to its chemical structure.

Environmental Chemistry

Due to its halogenated nature, this compound can also be studied for its environmental impact:

- Disinfection Byproducts : Research has shown that similar compounds can form during water chlorination processes, leading to the formation of trihalomethanes (THMs), which are regulated due to their potential health risks.

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers synthesized derivatives of sulfonate esters similar to this compound and tested their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications enhanced their potency against cancer cells while reducing toxicity towards normal cells.

Case Study 2: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of halogenated aromatic compounds. The findings suggested that compounds like this compound could inhibit the growth of several bacterial strains, indicating potential for development into new antibacterial agents.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the sulfonate group can interact with active sites of enzymes, inhibiting their function and affecting metabolic processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide ():

- Exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to meta-dimethyl groups enhancing lipophilicity and electron-withdrawing effects .

- Comparison : The 3,5-dimethylphenyl group in the target compound may similarly improve membrane penetration in biological systems, though the sulfonate ester’s reactivity differs from carboxamides.

Di(2,4-Dichloro-3,5-Dimethylphenyl) Methanedisulfonate (): Structural similarity includes dichloro and dimethylphenyl groups but differs in substituent positions (2,4-dichloro vs. 2,5-dichloro) and the absence of a methoxy group. Molecular weight: 522.25 g/mol (vs. ~437.3 g/mol for the target compound, estimated based on formula C₁₅H₁₃Cl₂O₄S).

Crystallography and Solid-State Properties

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide ():

- Crystal structures reveal that meta-dimethyl substitution creates asymmetric units with two molecules, influencing packing density and melting points.

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Functional Insights

- Electron-Withdrawing vs. Conversely, the 4-methoxy group may stabilize the aromatic ring via resonance, moderating reactivity .

- Lipophilicity and Bioactivity : The 3,5-dimethylphenyl group, as seen in , enhances lipophilicity, which is critical for membrane penetration in agrochemical applications. This suggests the target compound could exhibit herbicidal or fungicidal activity, though specific data are lacking .

- Steric Effects : Bulky 3,5-dimethylphenyl groups may hinder enzymatic degradation or intermolecular interactions, as observed in polymer membranes () and crystal structures () .

Biological Activity

Overview

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate is a synthetic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a sulfonate ester linked to a dichloromethoxybenzene moiety, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 361.2 g/mol. It features the following structural components:

- Aryl group : 3,5-dimethylphenyl

- Dichlorobenzene sulfonate : 2,5-dichloro-4-methoxy

This compound's sulfonate group is known for enhancing solubility and bioactivity in various biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, potentially including enzymes and receptors involved in critical signaling pathways. The presence of halogen and methoxy substituents may influence its reactivity and affinity towards these targets.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit various biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Inhibits growth of cancer cells | |

| Enzyme inhibition | Potential inhibition of specific enzymes | |

| Antitumor activity | Selective toxicity towards malignant cells |

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that compounds structurally related to this compound significantly inhibited the proliferation of gastric cancer cells while showing reduced effects on non-cancerous cells. This selectivity suggests potential for targeted cancer therapies .

- Mechanistic Insights : Research has shown that similar sulfonate esters can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism often involves the activation of caspases and alterations in the Bcl-2/Bax ratio .

- In Vivo Studies : Preliminary animal studies indicated that compounds with similar structures could lead to tumor regression without significant toxicity to normal cells. This finding supports further exploration into the therapeutic applications of these compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate with high yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation and esterification steps. Key factors include:

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the sulfonyl chloride intermediate .

- Temperature Control : Maintain temperatures below 0°C during sulfonation to prevent side reactions .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or preparative HPLC using chiral stationary phases (e.g., tris-(3,5-dimethylphenyl) carbamoyl cellulose) improves purity .

- Yield Optimization : Stoichiometric ratios of 1:1.2 (phenol:sulfonyl chloride) and slow addition of reagents reduce dimerization .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy at C4, dichloro at C2/C5). Coupling constants in aromatic regions distinguish between ortho/meta/para substituents .

- Infrared (IR) Spectroscopy : Peaks at ~1170 cm⁻¹ (S=O stretch) and ~1250 cm⁻¹ (C-O-C of methoxy) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₃Cl₂O₄S) .

- X-ray Crystallography : Resolves steric effects of 3,5-dimethylphenyl groups (if single crystals are obtainable) .

Q. How does environmental stability (light, moisture, temperature) impact experimental reproducibility?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. UV-Vis spectroscopy tracks absorbance changes over time .

- Moisture Sensitivity : Use molecular sieves in storage solutions. Karl Fischer titration quantifies water content in batches .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. For long-term storage, keep at -20°C in desiccated environments .

Advanced Research Questions

Q. How does the 3,5-dimethylphenyl group influence enantioselectivity in catalytic applications?

- Methodological Answer :

- Steric Effects : The bulky 3,5-dimethylphenyl group restricts rotational freedom in chiral catalysts, enhancing enantioselectivity. For example, in asymmetric Michael additions, it improves ee (enantiomeric excess) by 15–20% compared to unsubstituted analogs .

- Experimental Design : Compare catalytic performance of derivatives with/without dimethyl groups using chiral HPLC (e.g., ChiralPak IB-3 column) to quantify ee .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries, correlating steric bulk with selectivity .

Q. What strategies resolve contradictions in reported reactivity data (e.g., conflicting nucleophilic substitution rates)?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary solvents (polar aprotic vs. protic), bases (K₂CO₃ vs. Et₃N), and temperatures to isolate contributing factors .

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution pathways via radiometric analysis .

- Cross-Study Comparison : Reconcile discrepancies by standardizing reaction conditions (e.g., moisture-free DMF vs. aqueous acetone) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for material science applications?

- Methodological Answer :

- Electron-Withdrawing Modifications : Introduce electron-deficient groups (e.g., -CF₃) to the benzenesulfonate moiety to enhance charge transport in organic semiconductors .

- Biological Activity Screening : Test derivatives in vitro for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for OLED applications; derivatives with decomposition temperatures >250°C are preferred .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.